2-Amino-2,3,3-trimethylbutanoic acid 2-Amino-2,3,3-trimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20426309
InChI: InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

2-Amino-2,3,3-trimethylbutanoic acid

CAS No.:

Cat. No.: VC20426309

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2,3,3-trimethylbutanoic acid -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 2-amino-2,3,3-trimethylbutanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)
Standard InChI Key QIGAECVGPWRCHY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C)(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Structure

2-Amino-2,3,3-trimethylbutanoic acid (IUPAC name: 2-amino-2,3,3-trimethylbutanoic acid) is a four-carbon α-amino acid with a branched alkyl chain. The molecular formula is C₇H₁₅NO₂, and the molecular weight is 145.20 g/mol. The structure features:

  • A carboxylic acid group (-COOH) at position 1.

  • An amino group (-NH₂) and a methyl group (-CH₃) at position 2.

  • Two methyl groups (-CH₃) at position 3.

The compound’s stereochemistry remains uncharacterized in publicly available literature, though its detection in meteorites suggests possible enantiomeric enrichment under abiotic conditions .

Table 1: Key Structural and Molecular Data

PropertyValue
IUPAC Name2-Amino-2,3,3-trimethylbutanoic acid
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
CAS Registry NumberNot publicly disclosed
SMILES NotationCC(C)(C(N)C(=O)O)C

Natural Occurrence and Astrobiological Significance

Detection in Carbonaceous Meteorites

2-Amino-2,3,3-trimethylbutanoic acid has been identified in analyses of carbonaceous chondrites, including the Murchison and Tagish Lake meteorites . These findings are critical to understanding prebiotic chemical evolution, as meteoritic amino acids may have contributed to the primordial organic inventory of early Earth.

Key Observations:

  • Abiotic Synthesis Pathway: The compound’s presence in meteorites supports formation via Strecker-cyanohydrin or radical-mediated reactions in interstellar/circumstellar environments .

  • Structural Isomerism: It is one of several structural isomers of trimethylated amino acids detected in extraterrestrial samples, alongside 3-amino-2,2,3-trimethylbutanoic acid .

Table 2: Meteoritic Amino Acids with Branched Alkyl Chains

CompoundDetection FrequencyProposed Formation Mechanism
2-Amino-2,3,3-trimethylbutanoic acidRareRadical recombination
IsovalineCommonStrecker synthesis
α-Aminoisobutyric acidAbundantCyanohydrin reaction

Synthetic Approaches and Industrial Production

Patent-Based Synthesis Methods

While no direct synthesis protocol for 2-amino-2,3,3-trimethylbutanoic acid is disclosed in the reviewed literature, analogous methods for structurally related compounds provide insight into potential routes. For example, JP2000053622A describes the production of 3-amino-2,2,3-trimethylbutanoic acid esters via acid-catalyzed ring-opening of 3,3,4,4-tetramethylazetidin-2-one with alcohols . Adapting this method could involve:

  • Substrate Modification: Using a differently substituted azetidinone precursor.

  • Acid Catalysis: Employing protic acids (e.g., HCl, H₂SO₄) or ion-exchange resins.

  • Ester Hydrolysis: Converting the ester intermediate to the free carboxylic acid.

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